6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide
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Overview
Description
6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of pyrrolidine, thiophene, and pyridazine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Pyridazine Core: Starting from a suitable pyridazine precursor, such as 3-chloropyridazine, through nucleophilic substitution reactions.
Introduction of Pyrrolidine Group: This can be achieved by reacting the pyridazine intermediate with pyrrolidine under basic conditions.
Attachment of Thiophen-2-ylmethyl Group: This step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: Lacks the thiophen-2-ylmethyl group.
N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide: Lacks the pyrrolidine group.
Pyridazine-3-carboxamide derivatives: Various substitutions on the pyridazine ring.
Uniqueness
The unique combination of pyrrolidine, thiophene, and pyridazine moieties in 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Biological Activity
6-(Pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring, which is known for its diverse biological activities. The presence of a pyrrolidine moiety and a thiophenyl group enhances its pharmacological potential. The molecular formula can be represented as C13H15N3O, with a molecular weight of approximately 233.28 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine and pyrrole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some pyrrole derivatives were reported as low as 3.12 µg/mL, suggesting strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
Pyrrole Derivative B | 12.5 | Escherichia coli |
Ciprofloxacin | 2 | Both |
Anticancer Properties
The compound's structural features may also contribute to anticancer activity. Research has shown that similar pyridazine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study highlighted a pyridazine-based compound that inhibited the growth of breast cancer cells with an IC50 value of 15 µM .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in key cellular pathways. This interaction may lead to modulation of signaling pathways associated with inflammation and cell growth.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several pyrrole derivatives, including those structurally related to our compound. The findings demonstrated that modifications in the side chains significantly influenced the antibacterial potency, indicating the importance of structural optimization in drug design .
- Anticancer Evaluation : Another research initiative focused on the anticancer effects of related compounds on human cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit proliferation, suggesting potential therapeutic applications in oncology .
Properties
IUPAC Name |
6-pyrrolidin-1-yl-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(15-10-11-4-3-9-20-11)12-5-6-13(17-16-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOFWQOSDVDSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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